Lin28 1632

Übersicht

Beschreibung

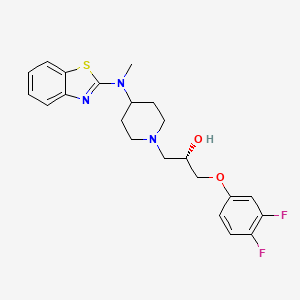

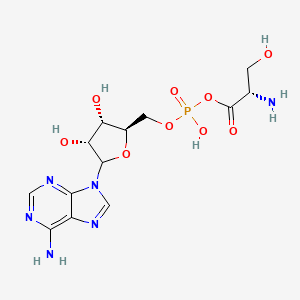

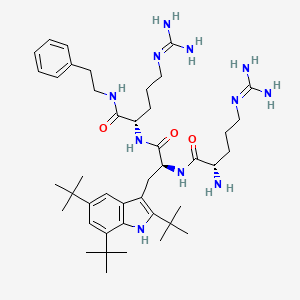

Lin28 ist bekannt für seine Rolle bei der Regulation der Biogenese der let-7-Familie von Micro-RNAs, die entscheidend für das Entwicklungstiming, die Stammzellprogrammierung und die Onkogenese sind . Lin28 1632 inhibiert speziell die Interaktion zwischen Lin28 und let-7-Micro-RNA-Vorläufern, wodurch die Reifung von let-7-Micro-RNAs gefördert wird .

2. Präparationsmethoden

Synthetische Wege und Reaktionsbedingungen: Die Synthese von this compound umfasst die folgenden Schritte:

Bildung des Triazolopyridazin-Kerns: Dies wird durch eine Cyclisierungsreaktion erreicht, die geeignete Vorläuferstoffe umfasst.

Anlagerung des Phenylrings: Der Phenylring wird über eine Kupplungsreaktion eingeführt.

N-Methylierung: Der letzte Schritt beinhaltet die Methylierung des Stickstoffatoms unter Bildung der N-Methylacetamidgruppe.

Industrielle Produktionsmethoden: Obwohl spezifische industrielle Produktionsmethoden für this compound nicht umfassend dokumentiert sind, würde der allgemeine Ansatz die Skalierung des Laborsyntheseprozesses beinhalten. Dazu gehört die Optimierung der Reaktionsbedingungen, die Verwendung von hochreinen Reagenzien und die Anwendung effizienter Reinigungstechniken, um sicherzustellen, dass die Verbindung den Industriestandards entspricht .

Wissenschaftliche Forschungsanwendungen

Lin28 1632 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

5. Wirkmechanismus

This compound entfaltet seine Wirkung, indem es an das RNA-bindende Protein Lin28 bindet und so verhindert, dass Lin28 mit let-7-Micro-RNA-Vorläufern interagiert. Diese Inhibition ermöglicht die Reifung von let-7-Micro-RNAs, die wiederum die Expression verschiedener Gene regulieren, die an Zellproliferation, -differenzierung und Onkogenese beteiligt sind . Zu den molekularen Zielen von this compound gehören die let-7-Micro-RNA-Vorläufer und das Lin28-Protein selbst .

Wirkmechanismus

Target of Action

Lin28 1632, also known as “Lin281632” or “N-methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide”, is primarily targeted towards the RNA-binding protein Lin28 . Lin28 is an evolutionarily conserved zinc finger RNA-binding protein (RBP) that post-transcriptionally regulates genes involved in developmental timing, stem cell programming, and oncogenesis .

Mode of Action

This compound acts as an inhibitor of Lin28, blocking the binding of Lin28 to let-7 pre-microRNA (miRNA) with an IC50 of 8 μM . Lin28 normally blocks the biogenesis of the lethal-7 (let-7) miRNA family and directly binds messenger RNA (mRNA) targets, such as IGF-2 mRNA, altering downstream splicing and translation events . By inhibiting Lin28, this compound prevents these actions.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the LIN28/let-7 pathway . In its normal function, Lin28 blocks the biogenesis of the let-7 miRNA family and binds directly to mRNA targets, altering downstream splicing and translation events . By inhibiting Lin28, this compound allows for the normal biogenesis of the let-7 miRNA family and prevents the alteration of downstream splicing and translation events .

Pharmacokinetics

It is known that this compound is soluble in dmso and ethanol , which suggests that it could be administered orally or intravenously

Result of Action

The inhibition of Lin28 by this compound results in several cellular effects. It inhibits stemness and induces differentiation of murine embryonic stem cells (ESCs) . It also increases let-7 miRNA and suppresses PD-L1 expression in multiple human cancer cell lines . Furthermore, it inhibits the growth of tumor cell lines and tumor-sphere formation in vitro .

Biochemische Analyse

Biochemical Properties

Lin28 1632 plays a crucial role in biochemical reactions by inhibiting the interaction between Lin28 and let-7 pre-microRNA. Lin28 is an RNA-binding protein that blocks the processing of let-7 microRNA, a key regulator of cell proliferation and differentiation. By inhibiting this interaction, this compound increases the levels of let-7 microRNA, which in turn suppresses the expression of oncogenes and promotes the differentiation of stem cells . This compound also interacts with bromodomains, which are protein domains that recognize acetylated lysine residues, further influencing gene expression and cellular processes .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. In stem cells, it promotes differentiation by increasing the levels of let-7 microRNA and suppressing the expression of stemness-related genes . In cancer cells, this compound inhibits cell proliferation and induces apoptosis by downregulating oncogenes and upregulating tumor suppressor genes . Additionally, this compound affects cell signaling pathways, such as the PI3K/AKT and MAPK pathways, which are critical for cell survival and proliferation .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to Lin28, thereby preventing Lin28 from interacting with let-7 pre-microRNA. This inhibition allows the processing of let-7 microRNA to proceed, leading to increased levels of mature let-7 microRNA . The elevated let-7 microRNA levels result in the suppression of oncogenes and the promotion of differentiation-related genes. Furthermore, this compound’s interaction with bromodomains influences chromatin structure and gene expression, contributing to its overall effects on cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under standard storage conditions and retains its inhibitory activity against Lin28 for extended periods . Long-term studies have shown that this compound can induce sustained differentiation of stem cells and prolonged inhibition of tumor growth in vitro and in vivo . The degradation of the compound over time can lead to a gradual decrease in its efficacy, necessitating periodic replenishment in experimental setups .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively promotes stem cell differentiation and inhibits tumor growth without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a minimum effective dose is required to achieve the desired biological outcomes, and exceeding this dose can lead to adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with enzymes and cofactors that regulate microRNA processing and gene expression. The compound enhances the processing of let-7 pre-microRNA by inhibiting Lin28, leading to increased levels of mature let-7 microRNA . This, in turn, affects metabolic flux and metabolite levels by modulating the expression of genes involved in metabolism and cellular homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s distribution is influenced by its solubility and affinity for cellular components . This compound tends to accumulate in specific cellular compartments, such as the nucleus and cytoplasm, where it exerts its inhibitory effects on Lin28 and influences gene expression .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the nucleus and cytoplasm, where it interacts with Lin28 and bromodomains . Targeting signals and post-translational modifications may direct this compound to specific compartments or organelles, enhancing its efficacy in inhibiting Lin28 and promoting the processing of let-7 microRNA .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Lin28 1632 involves the following steps:

Formation of the triazolopyridazine core: This is achieved through a cyclization reaction involving appropriate precursors.

Attachment of the phenyl ring: The phenyl ring is introduced via a coupling reaction.

N-Methylation: The final step involves the methylation of the nitrogen atom to form the N-methylacetamide group.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to ensure the compound meets industrial standards .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Lin28 1632 unterliegt hauptsächlich Substitutionsreaktionen aufgrund des Vorhandenseins reaktiver funktioneller Gruppen wie dem Triazolopyridazin-Kern und dem Phenylring .

Häufige Reagenzien und Bedingungen:

Substitutionsreaktionen: Diese Reaktionen beinhalten typischerweise Nukleophile und werden unter milden Bedingungen durchgeführt, um einen Abbau der Verbindung zu vermeiden.

Oxidations- und Reduktionsreaktionen: Weniger verbreitet sind diese Reaktionen, die zur Modifizierung der funktionellen Gruppen an this compound eingesetzt werden können.

Hauptprodukte: Die bei diesen Reaktionen entstehenden Hauptprodukte umfassen verschiedene Derivate von this compound, die zur Untersuchung der Struktur-Wirkungs-Beziehung und zur Optimierung ihrer inhibitorischen Eigenschaften eingesetzt werden können .

Vergleich Mit ähnlichen Verbindungen

Lin28 1632 ist einzigartig in seiner Fähigkeit, die Interaktion zwischen Lin28 und let-7-Micro-RNA-Vorläufern spezifisch zu hemmen. Ähnliche Verbindungen umfassen:

Verbindung 1: Von Lim et al. identifiziert, enthält diese Verbindung ebenfalls einen Benzoesäure-Rest und hemmt die Lin28/let-7-Interaktion.

LI71: Ein weiterer niedermolekularer Inhibitor, der auf den Lin28/let-7-Signalweg abzielt.

Im Vergleich zu diesen Verbindungen hat this compound eine höhere Spezifität und Potenz bei der Hemmung der Lin28/let-7-Interaktion gezeigt, was es zu einem wertvollen Werkzeug sowohl in der Forschung als auch in therapeutischen Anwendungen macht .

Eigenschaften

IUPAC Name |

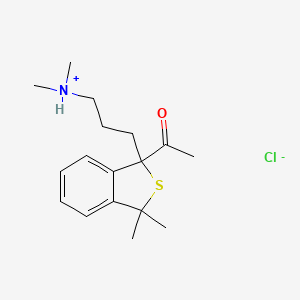

N-methyl-N-[3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5O/c1-10-16-17-15-8-7-14(18-20(10)15)12-5-4-6-13(9-12)19(3)11(2)21/h4-9H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPAQLESUVYGUJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1N=C(C=C2)C3=CC(=CC=C3)N(C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20371981 | |

| Record name | N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

29.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49671283 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

108825-65-6 | |

| Record name | CL-285032 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108825656 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CL-285032 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WS1R0N3H0N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[2-(3-azidophenyl)ethyl-methylamino]-2-propan-2-yl-2-(3,4,5-trimethoxyphenyl)pentanenitrile;hydrochloride](/img/structure/B1675342.png)

![Benzamide, 4-[(3,3-dimethyl-1-oxobutyl)amino]-3,5-difluoro-N-2-thiazolyl-](/img/structure/B1675344.png)